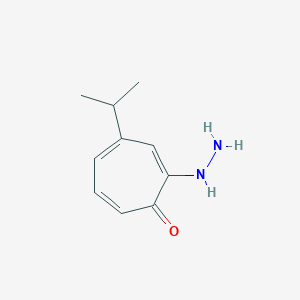
Acetamide, N,N'-(2-bromo-1,4-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is an organic compound with the molecular formula C10H10Br2N2O2. It is known for its unique structure, which includes two bromoacetamide groups attached to a phenylene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetamides where the bromine atoms are replaced by nucleophiles.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dehalogenated acetamides.
Applications De Recherche Scientifique
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is used in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential antiprion activity and other therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- involves its interaction with biological molecules. The bromoacetamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and targets, making the compound useful in studying biological processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-bromophenyl)-: Similar structure but with only one bromoacetamide group.
Acetamide, N-(4-methoxyphenyl)-2-bromo-: Contains a methoxy group instead of a second bromoacetamide group.
Uniqueness
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is unique due to its two bromoacetamide groups attached to a phenylene ring, which provides distinct reactivity and biological activity compared to similar compounds. This dual functionality allows for more versatile applications in research and industry .
Propriétés
Numéro CAS |
57045-90-6 |
|---|---|
Formule moléculaire |
C10H11BrN2O2 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
N-(4-acetamido-3-bromophenyl)acetamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
SBCWMUBVYURQRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
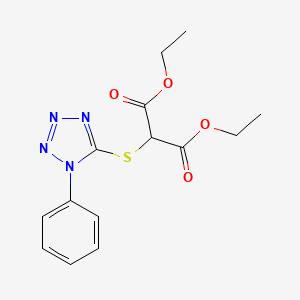
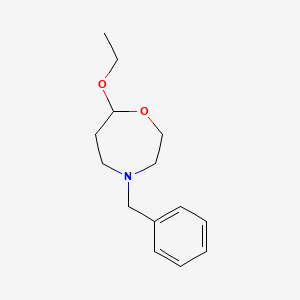



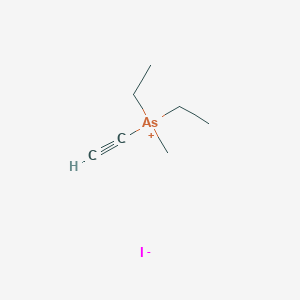
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
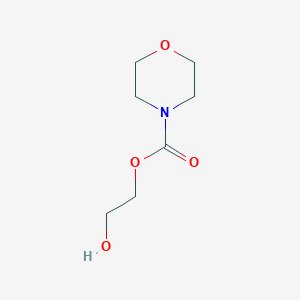
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

